Butetamate, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Butetamate, ®- can be synthesized through a series of chemical reactions involving the esterification of 2-phenylbutyric acid with 2-(diethylamino)ethanol. The reaction typically requires the presence of a catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of Butetamate, ®- often involves the use of high-performance liquid chromatography (HPLC) for the purification of the final product. The mobile phase in HPLC typically contains acetonitrile, water, and phosphoric acid .
Analyse Chemischer Reaktionen
Types of Reactions
Butetamate, ®- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Butetamate, ®- can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Butetamate, ®- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on cellular processes.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of Butetamate, ®- involves its interaction with specific molecular targets in the body. It is known to exert its effects by modulating the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways . This modulation can result in various physiological effects, such as the suppression of cough reflexes in respiratory medicine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butetamate Citrate: A similar compound with additional citrate groups, often used in respiratory medicine.
Butethamate: Another related compound with similar chemical properties.
Uniqueness
Butetamate, ®- is unique due to its specific stereochemistry, which can influence its biological activity and effectiveness in various applications. Its ability to undergo a wide range of chemical reactions also makes it a versatile compound in scientific research .
Eigenschaften
CAS-Nummer |
133961-97-4 |
---|---|
Molekularformel |
C16H25NO2 |
Molekulargewicht |
263.37 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl (2R)-2-phenylbutanoate |
InChI |
InChI=1S/C16H25NO2/c1-4-15(14-10-8-7-9-11-14)16(18)19-13-12-17(5-2)6-3/h7-11,15H,4-6,12-13H2,1-3H3/t15-/m1/s1 |
InChI-Schlüssel |
CKWHSYRZDLWQFV-OAHLLOKOSA-N |
Isomerische SMILES |
CC[C@H](C1=CC=CC=C1)C(=O)OCCN(CC)CC |
Kanonische SMILES |
CCC(C1=CC=CC=C1)C(=O)OCCN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.